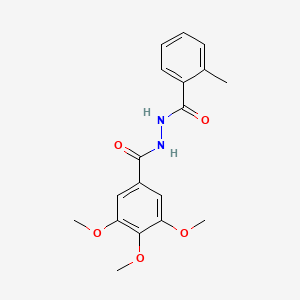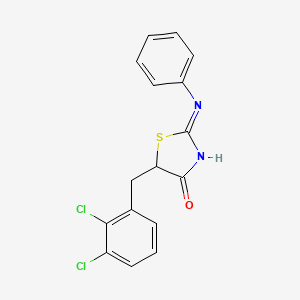
5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a phenyl group, and a dichlorobenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one typically involves the reaction of 2,3-dichlorobenzyl chloride with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes.
相似化合物的比较
Similar Compounds
5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine: Shares the dichlorobenzyl group but has a different core structure.
2,3-Dichlorobenzoyl chloride: A precursor in the synthesis of various dichlorobenzyl derivatives.
2,3-Dichlorobenzyl chloride: Another related compound used in organic synthesis.
Uniqueness
5-(2,3-Dichloro-benzyl)-2-phenylimino-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a dichlorobenzyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C16H12Cl2N2OS |
|---|---|
分子量 |
351.2 g/mol |
IUPAC 名称 |
5-[(2,3-dichlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-12-8-4-5-10(14(12)18)9-13-15(21)20-16(22-13)19-11-6-2-1-3-7-11/h1-8,13H,9H2,(H,19,20,21) |
InChI 键 |
YTINGRSICPDNLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11699753.png)
![methyl 3-[(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11699756.png)
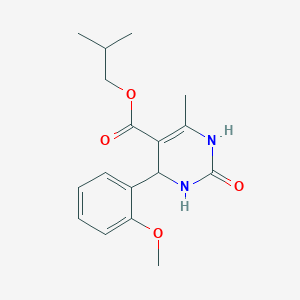
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11699781.png)
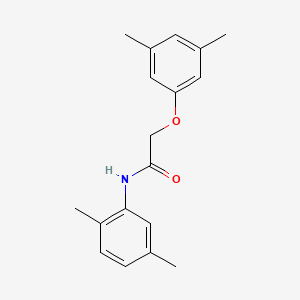
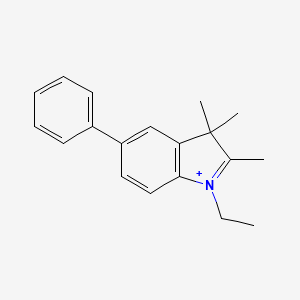

![4-[(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11699804.png)
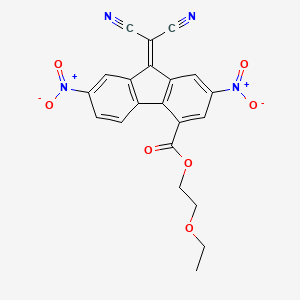
![3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11699820.png)
![N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}butanamide](/img/structure/B11699821.png)
